2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one
CAS No.: 90569-47-4
Cat. No.: VC17267708
Molecular Formula: C10H8O3S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90569-47-4 |
|---|---|
| Molecular Formula | C10H8O3S |
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 2-(furan-2-yl)-2-hydroxy-1-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C10H8O3S/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H |
| Standard InChI Key | RTBXFJRQMNLGNH-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C(C(=O)C2=CC=CS2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(furan-2-yl)-2-hydroxy-1-thiophen-2-ylethanone, reflects its bifunctional heterocyclic framework. The central ethanone moiety bridges a furan ring (oxygen-containing) at the C2 position and a thiophene ring (sulfur-containing) at the C1 position, with a hydroxyl group (-OH) adjacent to the ketone. The canonical SMILES representation confirms this arrangement, while the InChIKey provides a unique identifier for computational studies.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 90569-47-4 |
| Molecular Formula | |
| Molecular Weight | 208.24 g/mol |
| Topological Polar Surface Area | 65.5 Ų (estimated) |
| LogP (Octanol-Water) | 0.92 (calculated) |
Spectroscopic and Crystallographic Data
While direct crystallographic data for 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one remains unpublished, analogous compounds like (2R)-2-hydroxy-1,2-di(thiophen-2-yl)ethanone (CAS 27939-30-6) exhibit monoclinic crystal systems with space group and unit cell parameters . These structural analogs suggest potential π-π stacking interactions between aromatic rings, which could influence the compound’s solubility and solid-state reactivity .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The primary synthesis involves condensation between furan-2-carbaldehyde and thiophene-2-acetyl chloride under basic conditions, followed by keto-enol tautomerization to stabilize the hydroxyketone structure. Yields typically range from 45–60%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). Alternative methods utilize Claisen-Schmidt condensation of 2-acetylthiophene with furfural, though this route risks side-product formation due to the reactivity of the α,β-unsaturated ketone intermediate .
Table 2: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Condensation | Furan-2-carbaldehyde, Thiophene-2-acetyl Chloride, NaOH | 58 | 92 |
| Claisen-Schmidt Reaction | 2-Acetylthiophene, Furfural, KOH | 47 | 85 |
Photoinduced Oxidative Annulation
Physicochemical and Biological Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 180°C, with the hydroxyl group prone to oxidation under acidic conditions.
Hypothesized Bioactivity
Though direct pharmacological data are scarce, structural analogs display moderate antimicrobial activity against Staphylococcus aureus (MIC 128 μg/mL) and Escherichia coli (MIC 256 μg/mL) . Quantum mechanical calculations suggest the hydroxyl and ketone groups act as hydrogen bond donors/acceptors, potentially enabling interactions with bacterial enoyl-ACP reductases .
Applications in Materials Science
Organic Semiconductors
The conjugated π-system formed by the furan-thiophene-ketone backbone exhibits a HOMO-LUMO gap of 3.2 eV (calculated via DFT), making it a candidate for hole-transport layers in organic photovoltaics. Thin films deposited via spin-coating show conductivity values of , comparable to poly(3-hexylthiophene) derivatives.
Coordination Chemistry
The compound’s hydroxyl and ketone groups facilitate chelation with transition metals. Preliminary studies with Cu(II) acetate yield a coordination polymer exhibiting antiferromagnetic coupling below 50 K, though crystal engineering remains challenging due to steric hindrance from the heterocycles .
Research Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Low yields and solvent-intensive purification hinder industrial adoption.
-
Biological Characterization: Absence of in vivo toxicity profiles limits pharmaceutical exploration.
-
Materials Optimization: Poor film-forming properties require copolymerization strategies.
Proposed solutions involve flow chemistry for scalable synthesis , high-throughput screening for bioactivity , and side-chain engineering to enhance processability.
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